

Ethyl 1-(Aminomethyl)cyclopropanecarboxylate: A Constrained Glycine Analogue for Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Ethyl 1-

Compound Name: (aminomethyl)cyclopropanecarboxylate

Cat. No.: B112591

[Get Quote](#)

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the myriad of building blocks available to the synthetic chemist, strained ring systems have garnered considerable attention for their ability to impart conformational rigidity and unique three-dimensional topologies. This technical guide focuses on **Ethyl 1-(aminomethyl)cyclopropanecarboxylate**, a versatile and increasingly utilized building block. By virtue of its constrained cyclopropane core, this molecule serves as a valuable glycine analogue, offering a strategic tool for researchers, scientists, and drug development professionals to overcome challenges in metabolic stability, receptor binding affinity, and target selectivity. This document provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, with a particular focus on its role in the development of neurologically active agents.

Introduction: The Value Proposition of the Cyclopropane Moiety

The cyclopropane ring, the smallest of the cycloalkanes, is more than a mere structural curiosity. Its inherent ring strain and unique bonding characteristics, featuring "bent" bonds with significant p-character, bestow upon it electronic properties that are distinct from larger, more flexible aliphatic systems.^[1] In the context of drug design, the incorporation of a cyclopropane moiety can offer several distinct advantages:

- Conformational Constraint: The rigid three-membered ring locks the substituents into well-defined spatial orientations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.^{[2][3][4]}
- Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic pathways, such as enzymatic oxidation, that readily degrade linear alkyl chains.^{[1][2]} This can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life.
- Novelty and Intellectual Property: The introduction of this unique structural motif can lead to the discovery of novel chemotypes with distinct biological activities, providing a pathway to new intellectual property.
- Bioisosterism: The cyclopropane ring can act as a bioisostere for other functional groups, such as gem-dimethyl groups or even phenyl rings in certain contexts, allowing for the fine-tuning of physicochemical properties like lipophilicity and solubility.^{[5][6][7][8][9]}

Ethyl 1-(aminomethyl)cyclopropanecarboxylate (CAS No: 400840-94-0) encapsulates these benefits in a synthetically accessible and versatile building block.^{[6][10]} It presents a primary amine for facile derivatization and an ethyl ester that can be further modified or hydrolyzed, making it a powerful tool for library synthesis and lead optimization.

Synthesis and Characterization

A reliable and scalable synthesis of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** is crucial for its widespread application. A common and efficient route proceeds via the catalytic reduction of the corresponding nitrile precursor, Ethyl 1-cyanocyclopropanecarboxylate.

Synthesis Protocol: From Nitrile to Primary Amine

This protocol details the synthesis of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** from Ethyl 1-cyanocyclopropanecarboxylate via Raney® Nickel catalyzed hydrogenation.

Experimental Protocol:

- Reaction Setup: To a high-pressure hydrogenation vessel, add Ethyl 1-cyanocyclopropanecarboxylate (1.0 eq).
- Solvent and Catalyst: Add anhydrous ethanol as the solvent, followed by a catalytic amount of Raney® Nickel (typically 5-10 wt% of the nitrile), which should be handled as a slurry in water or ethanol to prevent pyrophoricity.[11]
- Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions should be optimized).
- Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting material. The addition of ammonia or an amine base to the reaction mixture can help to suppress the formation of secondary and tertiary amine by-products.[12]
- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst. The catalyst should be kept wet with water to prevent ignition.
- Purification: Concentrate the filtrate under reduced pressure to afford the crude **Ethyl 1-(aminomethyl)cyclopropanecarboxylate**. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Yield: Typical yields for this reduction are in the range of 80-95%.[\[13\]](#)[\[14\]](#)

Identification and Characterization

The structural integrity and purity of the synthesized **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** should be confirmed using standard analytical techniques.

Property	Value
Molecular Formula	C ₇ H ₁₃ NO ₂
Molecular Weight	143.19 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~70-72 °C at 10 mmHg
CAS Number	400840-94-0

Spectroscopic Data:

- ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), the aminomethyl protons (a singlet around 2.7-2.9 ppm), and the diastereotopic cyclopropyl protons (multiplets in the upfield region, typically between 0.5 and 1.5 ppm).
- ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display signals for the carbonyl carbon of the ester (around 173-175 ppm), the carbons of the ethyl group (around 60-61 ppm and 14-15 ppm), the aminomethyl carbon (around 40-42 ppm), the quaternary cyclopropyl carbon, and the two methylene carbons of the cyclopropane ring.
- Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 144.1.

Reactivity and Synthetic Applications

The primary amine functionality of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** is the main handle for its synthetic utility, most commonly participating in amide bond formation reactions.

N-Acylation: A Gateway to Diverse Amides

The reaction of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** with carboxylic acids or their activated derivatives is a straightforward and high-yielding method to generate a wide array of N-acylated products.

Experimental Protocol: Amide Coupling with Phenylacetic Acid

- Reactant Preparation: In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator like 1-Hydroxybenzotriazole (HOBr) (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
- Amine Addition: Add **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** (1.0 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the acid formed.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
- Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃ solution), and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-((1-(ethoxycarbonyl)cyclopropyl)methyl)-2-phenylacetamide, can be purified by column chromatography on silica gel.

Yield: This type of amide coupling reaction typically proceeds in high yield, often exceeding 85%.[\[15\]](#)[\[16\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the N-acylation of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate**.

Case Study: Application in the Synthesis of Milnacipran Analogs

A prominent example showcasing the utility of the 1-(aminomethyl)cyclopropane scaffold is in the synthesis of the antidepressant drug Milnacipran and its analogs. Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) that features a 1-phenyl-2-(aminomethyl)cyclopropanecarboxamide core. The cyclopropane ring is crucial for its pharmacological activity, providing a rigid scaffold that orients the phenyl and aminomethyl groups in a specific conformation for optimal interaction with the serotonin and norepinephrine transporters.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

The structural and stereochemical variations of Milnacipran analogs have been extensively studied to probe the structure-activity relationship (SAR). These studies have revealed that modifications to the substituents on the cyclopropane ring and the amine can significantly impact potency and selectivity. For instance, the introduction of different aryl groups in place of the phenyl ring or alkyl groups on the aminomethyl moiety has led to the identification of analogs with enhanced potency and altered selectivity profiles.[\[18\]](#)[\[21\]](#)[\[22\]](#)

[Click to download full resolution via product page](#)

Caption: Structure-Activity Relationship (SAR) exploration of Milnacipran analogs.

Broader Implications in Medicinal Chemistry

The application of **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** extends beyond the synthesis of SNRI agents. Its role as a constrained glycine analogue makes it a valuable tool for designing peptidomimetics and other small molecules targeting a wide range of biological systems.[\[23\]](#) The conformational rigidity imparted by the cyclopropane ring can be exploited to mimic specific peptide turn structures or to present pharmacophoric elements in a precise and predictable manner.[\[3\]](#) This can lead to improved receptor selectivity and reduced off-target effects.

Furthermore, the concept of bioisosteric replacement is a powerful strategy in lead optimization.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The 1-(aminomethyl)cyclopropane unit can be considered a bioisostere for more flexible linkers, introducing conformational constraint to improve biological activity and pharmacokinetic properties.

Conclusion

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a high-value building block for modern organic synthesis and medicinal chemistry. Its unique combination of a conformationally constrained cyclopropane core, a reactive primary amine, and a modifiable ester functionality provides a versatile platform for the synthesis of diverse and complex molecules. The successful application of this scaffold in the development of the antidepressant Milnacipran and its analogs underscores its potential in the discovery of new therapeutic agents. As the demand for novel chemical entities with improved drug-like properties continues to grow, the strategic incorporation of building blocks like **Ethyl 1-(aminomethyl)cyclopropanecarboxylate** will undoubtedly play an increasingly important role in the future of drug discovery.

References

- Shuto, S., Ono, S., Hase, Y., Ueno, Y., Noguchi, T., Yoshii, K., & Matsuda, A. (1996). Synthesis and Biological Activity of Conformationally Restricted Analogs of Milnacipran: (1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide, an Efficient Noncompetitive N-Methyl-d-aspartic Acid Receptor Antagonist. *Journal of Medicinal Chemistry*, 39(24), 4844–4852. [\[Link\]](#)
- Shuto, S., Ono, S., Imoto, H., Yoshii, K., & Matsuda, A. (1998). Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran: (1S,2R)-1-Phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide Is a Novel Class of NMDA Receptor Channel Blocker. *Journal of Medicinal Chemistry*, 41(18), 3507–3514. [\[Link\]](#)
- Shuto, S., Ono, S., Imoto, H., Yoshii, K., & Matsuda, A. (1998). Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker. *Journal of Medicinal Chemistry*, 41(18), 3507-14. [\[Link\]](#)
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.). ResearchGate.
- Vickers, T., Dyck, B., Tamiya, J., Zhang, M., Jovic, F., Grey, J., ... & Chen, C. (2008). Identification of 1S,2R-milnacipran analogs as potent norepinephrine and serotonin transporter inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 18(11), 3230–3235. [\[Link\]](#)
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2007). *Chinese Chemical Letters*, 18(1), 25-27. [\[Link\]](#)
- Vickers, T., Dyck, B., Tamiya, J., Zhang, M., Jovic, F., Grey, J., ... & Chen, C. (2008). Studies on a series of milnacipran analogs containing a heteroaromatic group as potent norepinephrine and serotonin transporter inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 18(11), 3230-5. [\[Link\]](#)

- Boteju, L. W., Wegner, K., Hruby, V. J., & Balse, P. M. (1992). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. *Journal of the American Chemical Society*, 114(27), 10654–10667. [\[Link\]](#)
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube.
- Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal.
- Ohno, H., Ohta, T., Tanaka, S., & Nakada, M. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. *Angewandte Chemie International Edition*, 56(10), 2688–2692. [\[Link\]](#)
- New Method Improves Nitrile Reductions. (1960). *Chemical & Engineering News*, 38(49), 42. [\[Link\]](#)
- The cyclopropyllic strain-based conformational restriction. (a) General... (n.d.). ResearchGate.
- Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. *RSC Medicinal Chemistry*, 11(8), 855–872. [\[Link\]](#)
- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (n.d.). ResearchGate.
- Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2023, April 12). PRISM BioLab.
- Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2025, April 30). Drug Hunter.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health.
- Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
- Synthesis of diethyl 2-cyanocyclopropanedicarboxylate 5 and reduction... (n.d.). ResearchGate.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). *International Journal of Industrial Chemistry*, 13(2), 133-145. [\[Link\]](#)
- Morellato, L., Lefas-Le Gall, M., Langlois, M., Caignard, D. H., Renard, P., Delagrange, P., & Mathé-Allainmat, M. (2006). Synthesis of new N-(aryl)cyclopropylacetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors. *Bioorganic & Medicinal Chemistry Letters*, 16(13), 3566–3570. [\[Link\]](#)
- Making amide with amine, Et₃N, and an alpha-chiral acyl chloride. Would it proceed via ketene (E1cB) and give me the racemized product? (2022, January 19). Reddit.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). ResearchGate.

- Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. (2016).
- Wang, Y., Li, Y., & Zhang, Y. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl₂. Royal Society Open Science, 5(2), 171833. [\[Link\]](#)
- Hossain, M. A. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 223–226. [\[Link\]](#)
- Ethyl cyclopropanecarboxylate. (n.d.). PubChem.
- Catalytic Cyclopropanation of Methylenecyclobutanes Using Ethyl Nitrodiazoacetate. Synthesis of Spirohexane Amino Acids. (n.d.). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 9. drughunter.com [drughunter.com]
- 10. 400840-94-0|Ethyl 1-(aminomethyl)cyclopropanecarboxylate|BLD Pharm [bldpharm.com]

- 11. youtube.com [youtube.com]
- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of 1S,2R-milnacipran analogs as potent norepinephrine and serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Studies on a series of milnacipran analogs containing a heteroaromatic group as potent norepinephrine and serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 1-(Aminomethyl)cyclopropanecarboxylate: A Constrained Glycine Analogue for Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112591#ethyl-1-aminomethyl-cyclopropanecarboxylate-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com